

LY2365109 hydrochloride mechanism of action

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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B10768311

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An In-depth Technical Guide on the Core Mechanism of Action of **LY2365109 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). Its mechanism of action centers on the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function. By blocking the reuptake of glycine, an obligatory co-agonist at the NMDA receptor, LY2365109 increases synaptic glycine concentrations, thereby potentiating NMDA receptor-mediated signaling. This has positioned LY2365109 as a compound of interest for therapeutic intervention in central nervous system (CNS) disorders characterized by hypoglutamatergic function, such as schizophrenia and epilepsy. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of **LY2365109 hydrochloride**, including detailed experimental protocols and quantitative data from key studies.

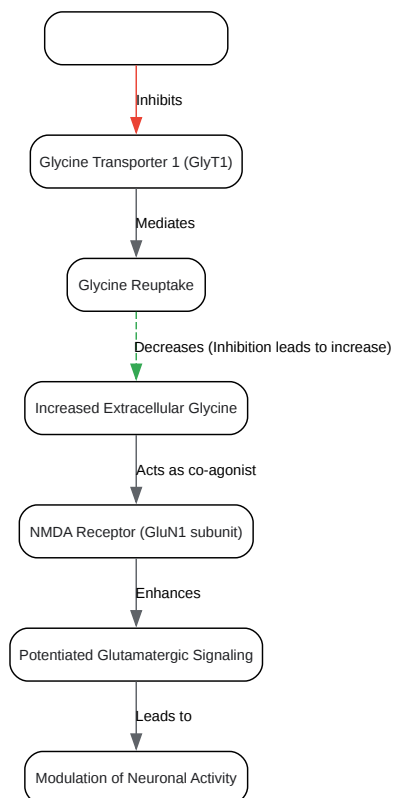
Core Mechanism of Action: GlyT1 Inhibition

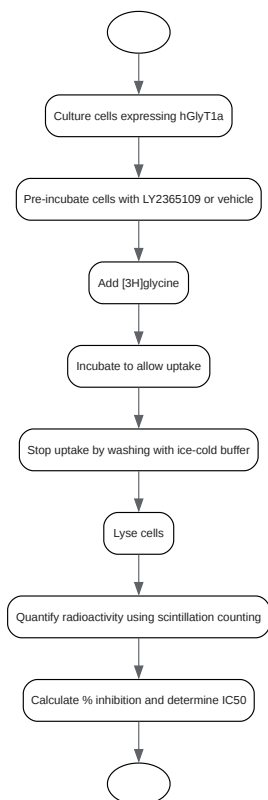
LY2365109 hydrochloride exerts its pharmacological effects by specifically binding to and inhibiting the glycine transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This process tightly regulates the extracellular concentration of glycine.

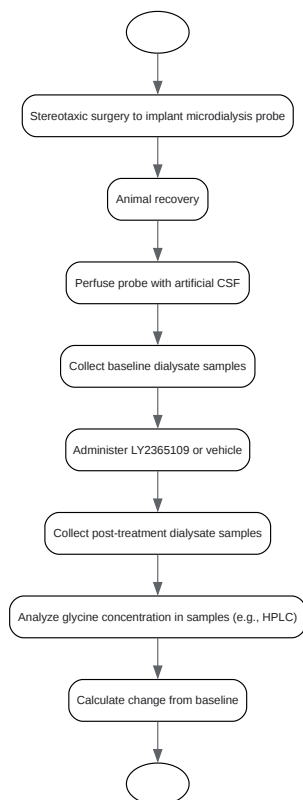
The inhibition of GlyT1 by LY2365109 leads to an accumulation of glycine in the synaptic space. Glycine serves as a mandatory co-agonist at the glycine binding site on the GluN1

subunit of the NMDA receptor. For the NMDA receptor to be activated by glutamate, the glycine co-agonist site must also be occupied. Therefore, by increasing the availability of synaptic glycine, LY2365109 enhances the probability of NMDA receptor activation in the presence of glutamate, leading to increased calcium influx and potentiation of downstream signaling cascades.

Signaling Pathway







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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com